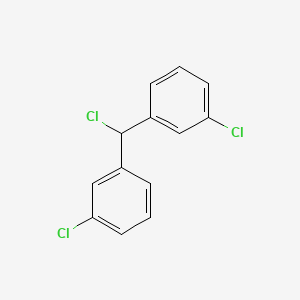
1,1'-(Chloromethylene)bis(3-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Chloromethylene)bis(3-chlorobenzene) is an organic compound with the molecular formula C13H11Cl. It is also known by other names such as Methane, chlorodiphenyl-; Benzhydryl chloride; Chlorodiphenylmethane; Diphenylchloromethane; Diphenylmethyl chloride . This compound is characterized by the presence of two chlorobenzene rings connected by a chloromethylene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Chloromethylene)bis(3-chlorobenzene) typically involves the chlorination of diphenylmethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The chlorination process can be catalyzed by various agents, including iron(III) chloride or aluminum chloride, which facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene rings .
Industrial Production Methods
In industrial settings, the production of 1,1’-(Chloromethylene)bis(3-chlorobenzene) is scaled up using similar chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and isolation of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Chloromethylene)bis(3-chlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia can be used under elevated temperatures to facilitate the substitution of chlorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid are employed to oxidize the compound.
Major Products Formed
Applications De Recherche Scientifique
1,1’-(Chloromethylene)bis(3-chlorobenzene) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1’-(Chloromethylene)bis(3-chlorobenzene) involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms bonded to chlorine atoms. This leads to the formation of new chemical bonds and the release of chloride ions . The presence of electron-withdrawing chlorine atoms enhances the reactivity of the compound towards nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine atom attached to a benzene ring.
Dichlorobenzene: Contains two chlorine atoms attached to a benzene ring in different positions.
Benzhydryl Chloride: Similar structure but without the additional chlorine atoms on the benzene rings.
Uniqueness
1,1’-(Chloromethylene)bis(3-chlorobenzene) is unique due to the presence of two chlorobenzene rings connected by a chloromethylene group. This structure imparts distinct chemical properties and reactivity compared to simpler chlorinated benzene derivatives .
Propriétés
Numéro CAS |
173200-57-2 |
|---|---|
Formule moléculaire |
C13H9Cl3 |
Poids moléculaire |
271.6 g/mol |
Nom IUPAC |
1-chloro-3-[chloro-(3-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H9Cl3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H |
Clé InChI |
VHCOTTJVZPSYCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Hexadecyloxy)phenyl]methyl methylphosphonate](/img/structure/B14267578.png)
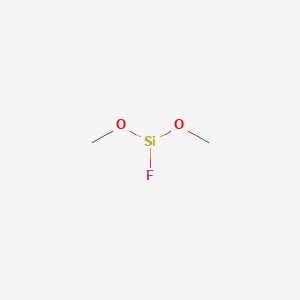

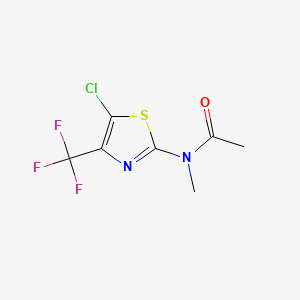
![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
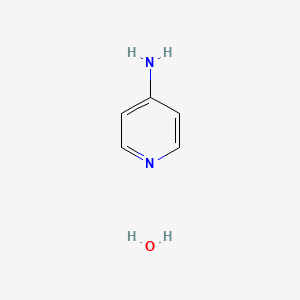

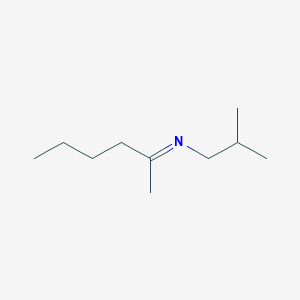
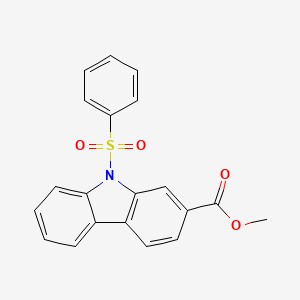
![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)
![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)

